N,N-diethyl-5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
N,N-diethyl-5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core
Preparation Methods
The synthesis of N,N-diethyl-5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The process often starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the phenyl and trifluoromethyl groups through various coupling reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
N,N-diethyl-5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Scientific Research Applications
N,N-diethyl-5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-diethyl-5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with target molecules, leading to changes in their structure and function. These interactions can affect various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
N,N-diethyl-5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound also contains trifluoromethyl groups and is used as a catalyst in organic transformations.
Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.
5-Phenyl-7-trifluoromethyl-2,3-dihydroimidazo[1,2-a]pyridines: These compounds share structural similarities and are used in various chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions.
Properties
Molecular Formula |
C23H21F3N4 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
N,N-diethyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H21F3N4/c1-3-29(4-2)21-20-19(16-9-6-5-7-10-16)14-30(22(20)28-15-27-21)18-12-8-11-17(13-18)23(24,25)26/h5-15H,3-4H2,1-2H3 |
InChI Key |
PLFCOEVTYCOVMI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=NC2=C1C(=CN2C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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